molecular formula C14H21NO4S B14560379 Ethyl 6-[(benzenesulfonyl)amino]hexanoate CAS No. 61714-33-8

Ethyl 6-[(benzenesulfonyl)amino]hexanoate

Cat. No.: B14560379
CAS No.: 61714-33-8
M. Wt: 299.39 g/mol
InChI Key: IZPSKZRGNKGKLH-UHFFFAOYSA-N
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Description

Ethyl 6-[(benzenesulfonyl)amino]hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(benzenesulfonyl)amino]hexanoate typically involves the esterification of 6-aminohexanoic acid with ethanol in the presence of a benzenesulfonyl chloride reagent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pH levels to maintain optimal conditions for ester formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(benzenesulfonyl)amino]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl derivatives .

Scientific Research Applications

Ethyl 6-[(benzenesulfonyl)amino]hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-[(benzenesulfonyl)amino]hexanoate involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active aminohexanoic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the sulfonyl and amino groups.

    Methyl 6-[(benzenesulfonyl)amino]hexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-[(benzenesulfonyl)amino]butanoate: Similar structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to the presence of both the benzenesulfonyl and amino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

61714-33-8

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

ethyl 6-(benzenesulfonamido)hexanoate

InChI

InChI=1S/C14H21NO4S/c1-2-19-14(16)11-7-4-8-12-15-20(17,18)13-9-5-3-6-10-13/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3

InChI Key

IZPSKZRGNKGKLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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